Cas no 325979-79-1 (5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- 2-Thiophenecarboxamide, 5-chloro-N-(4-methyl-2-benzothiazolyl)-
- CHEMBL1352956
- Cambridge id 7240997
- HMS2258F04
- 325979-79-1
- SMR000017385
- AKOS003280433
- F0174-0293
- 5-CHLORO-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
- WAY-278485
- MLS000100579
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- インチ: 1S/C13H9ClN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17)
- InChIKey: DWHZCHWSVPXJNC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(NC2=NC3C(C)=CC=CC=3S2)=O)S1
計算された属性
- 精确分子量: 307.9844830g/mol
- 同位素质量: 307.9844830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 358
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.5Ų
- XLogP3: 4.9
じっけんとくせい
- 密度みつど: 1.522±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 7.70±0.70(Predicted)
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0174-0293-20mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-10mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-20μmol |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-5mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-30mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-15mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-40mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-4mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-50mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0174-0293-2mg |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
325979-79-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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10. Back matter
5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamideに関する追加情報
5-Chloro-N-(4-Methyl-1,3-Benzothiazol-2-Yl)Thiophene-2-Carboxamide: A Comprehensive Overview
5-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a thiophene ring system with a benzothiazole moiety. The presence of a chlorine substituent at the 5-position of the thiophene ring further enhances its chemical reactivity and potential applications in various industries.
The synthesis of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amide formation. Recent advancements in catalytic methodologies have enabled the efficient synthesis of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing the time required for the formation of the desired product.
One of the most notable applications of this compound lies in its potential as a building block for more complex molecular architectures. The thiophene ring system is known for its aromatic stability and electronic properties, making it an ideal component for constructing functional materials such as organic semiconductors and sensors. Additionally, the benzothiazole moiety contributes to the compound's ability to engage in hydrogen bonding and π–π interactions, which are crucial for its performance in supramolecular assemblies.
Recent studies have highlighted the importance of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in drug discovery efforts. Its unique combination of structural features makes it a promising candidate for modulating enzyme activity and targeting specific biological pathways. For instance, researchers have investigated its potential as an inhibitor of kinase enzymes, which play a critical role in various cellular processes. Preliminary in vitro studies have demonstrated moderate inhibitory activity, suggesting that this compound could serve as a lead molecule for further optimization.
In addition to its biological applications, this compound has also been explored for its role in materials science. The incorporation of thiophene-based units into polymer frameworks has been shown to enhance their electronic properties, making them suitable for use in flexible electronics and optoelectronic devices. The presence of the benzothiazole group further improves the thermal stability and mechanical robustness of these materials, making them viable candidates for next-generation technologies.
The chemical stability and reactivity of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been extensively studied under various conditions. Researchers have reported that the compound exhibits excellent stability under ambient conditions but undergoes selective transformations under specific reaction conditions. For example, treatment with strong oxidizing agents leads to the formation of oxidized derivatives, which may find applications in redox-active materials.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for ensuring sustainable practices. Recent research has focused on assessing its biodegradability under aerobic and anaerobic conditions. Initial findings suggest that the compound undergoes slow degradation due to its aromatic structure; however, microbial consortia capable of metabolizing such compounds are being explored to mitigate potential environmental concerns.
In conclusion, 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS No. 325979-79-1) represents a versatile building block with diverse applications across multiple disciplines. Its unique molecular structure enables it to serve as a valuable tool in drug discovery and materials science while offering opportunities for further exploration into its chemical properties and environmental impact.
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